7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine
Overview
Description
“7-acetyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine” is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues has been reported in the literature . They were synthesized from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes .Molecular Structure Analysis
The molecular structure of “7-acetyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine” consists of 14 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications
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Antiallergic Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : This compound has been studied for its antiallergic activity. It was synthesized from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes .
- Methods of Application : The compound was administered intravenously in a reaginic PCA test in rats .
- Results : The compound exhibited antiallergic activity. The activity was influenced by the substituents at the 2-position and increased substantially in the following order: Me, OMe less than NH2 less than OH, H less than NHOMe .
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Metabolites and Degradation Products
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : This compound has been studied for its metabolites and degradation products .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not provided in the source .
properties
IUPAC Name |
7-acetylchromeno[2,3-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c1-8(16)9-4-5-12-11(7-9)13(17)10-3-2-6-15-14(10)18-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDCOJTJFQANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202233 | |
Record name | Y 9000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine | |
CAS RN |
53944-40-4 | |
Record name | Y 9000 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053944404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y 9000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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